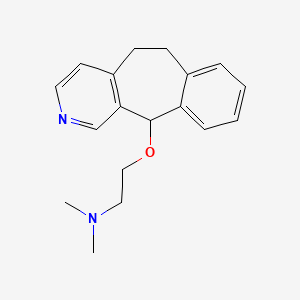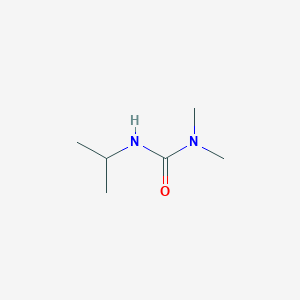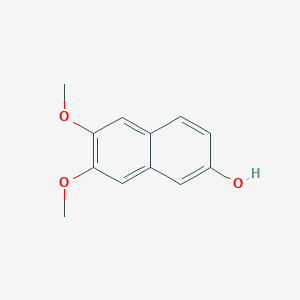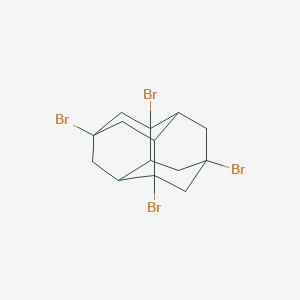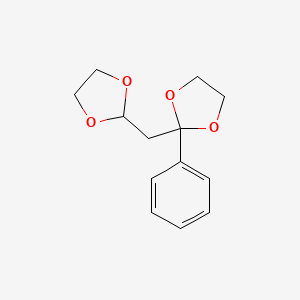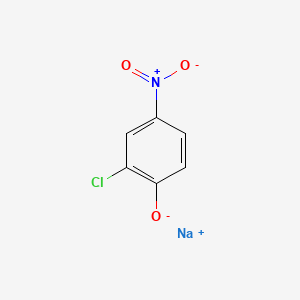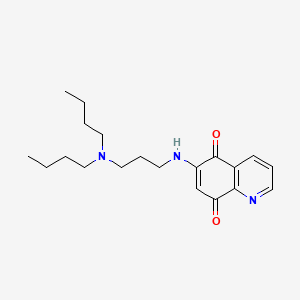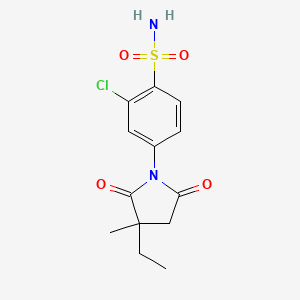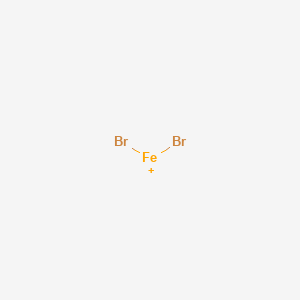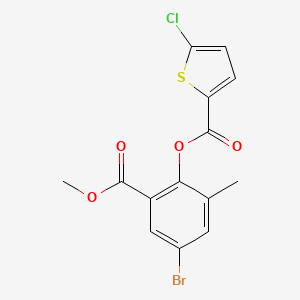
2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester typically involves multi-step organic reactions. One common method is the esterification of 2-thiophenecarboxylic acid with the corresponding phenol derivative. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and bromo substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives with new functional groups replacing the chloro or bromo groups.
Aplicaciones Científicas De Investigación
2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions with biomolecules, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenecarboxylic acid: A simpler thiophene derivative without the additional substituents.
5-Chloro-2-thiophenecarboxaldehyde: Contains a chloro group and an aldehyde group.
4-Bromo-2-thiophenecarboxaldehyde: Contains a bromo group and an aldehyde group.
Uniqueness
The uniqueness of 2-Thiophenecarboxylic acid, 5-chloro-, 4-bromo-2-(methoxycarbonyl)-6-methylphenyl ester lies in its complex structure with multiple substituents, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
36050-33-6 |
|---|---|
Fórmula molecular |
C14H10BrClO4S |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
(4-bromo-2-methoxycarbonyl-6-methylphenyl) 5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C14H10BrClO4S/c1-7-5-8(15)6-9(13(17)19-2)12(7)20-14(18)10-3-4-11(16)21-10/h3-6H,1-2H3 |
Clave InChI |
QWXIXTABQGHEQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC(=O)C2=CC=C(S2)Cl)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
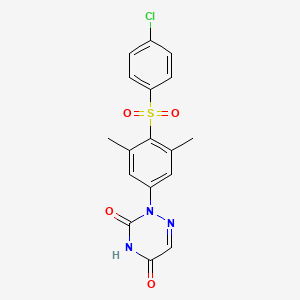
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
